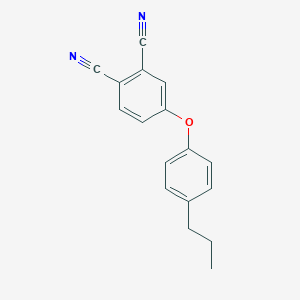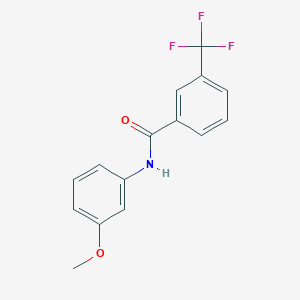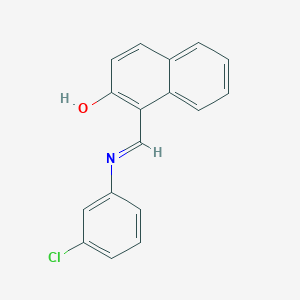
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE is an organic compound with the molecular formula C17H14N2O It is a derivative of phthalonitrile, characterized by the presence of a propylphenoxy group attached to the phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE can be synthesized through a base-catalyzed nucleophilic aromatic substitution reaction. The process involves the reaction of 4-nitrophthalonitrile with 4-propylphenol in the presence of potassium carbonate (K2CO3) as a base in anhydrous dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted phthalonitrile derivative.
Scientific Research Applications
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE has several scientific research applications:
Materials Science: It is used in the synthesis of phthalocyanine derivatives, which are important in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Chemistry: The compound serves as a building block for the synthesis of various organic molecules and polymers.
Biology and Medicine: While specific biological applications are less documented, derivatives of phthalonitrile are explored for their potential in drug development and as bioactive molecules.
Mechanism of Action
The mechanism of action of 2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE primarily involves its reactivity towards nucleophiles and electrophiles. The nitrile groups in the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyphthalonitrile: This compound is similar in structure but lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and solubility properties.
4-(4-Methylphenoxy)phthalonitrile: Similar to 2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.3g/mol |
IUPAC Name |
4-(4-propylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-2-3-13-4-7-16(8-5-13)20-17-9-6-14(11-18)15(10-17)12-19/h4-10H,2-3H2,1H3 |
InChI Key |
OVYPYLXGYOASCJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-1-(4-phenyl-1,3-butadienyl)benzo[f]quinoline](/img/structure/B389980.png)


![Methyl 4-[(2-thienylmethylene)amino]benzoate](/img/structure/B389985.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B389988.png)

![N'-[4-(diethylamino)benzylidene]-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanohydrazide](/img/structure/B389991.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B389994.png)
![1-[(6-Bromoquinolin-8-yl)iminomethyl]naphthalen-2-ol](/img/structure/B389996.png)
![N-(4-chlorobenzylidene)-N-{4-[(4-chlorobenzylidene)amino]butyl}amine](/img/structure/B389997.png)

![N-{4-[(4-isopropylbenzylidene)amino]phenyl}-3-methylbutanamide](/img/structure/B390000.png)

![2-[(2E)-2-benzylidenehydrazinyl]-4-(biphenyl-4-yl)-1,3-thiazole](/img/structure/B390005.png)
